1-(1-Fluoroethenyl)-4-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

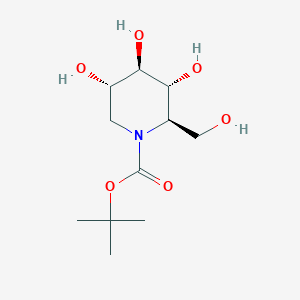

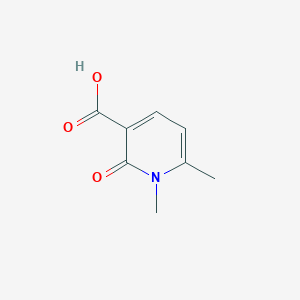

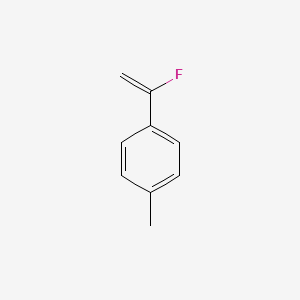

“1-(1-Fluoroethenyl)-4-methylbenzene” is also known as α-Fluorostyrene . It has a molecular formula of C₈H₇F and a molecular weight of 122.14 g/mol . It is a liquid at room temperature .

Synthesis Analysis

A series of aryl fluoroalkenyl ethers that contain chlorine and bromine as well as fluorine atoms were prepared in moderate to good yields via the reactions of phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of KOH .

Molecular Structure Analysis

The molecular structure of “1-(1-Fluoroethenyl)-4-methylbenzene” contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .

Chemical Reactions Analysis

The reaction of halothane with various phenoxides proceeded smoothly to provide various aryl difluoroalkyl ethers . This reaction involved a highly reactive difluoroethylene intermediate, which was produced by the reaction between halothane and KOH .

Physical And Chemical Properties Analysis

“1-(1-Fluoroethenyl)-4-methylbenzene” has a boiling point of 45-46 °C (14 mm Hg) and is stored at ambient temperature . It has a molecular weight of 122.14 g/mol .

Wissenschaftliche Forschungsanwendungen

Photophysics of Fluorinated Compounds

- The study by Levitus et al. (2001) explores the photophysics of 1,4-diethynylbenzenes, including compounds with fluorine substituents, in solutions and crystals. This research highlights how aggregation affects absorption and emission spectra, offering insights into the design of advanced photonic materials and the development of fluorescent probes Levitus et al., 2001.

Organic Synthesis and Crystallography

- The synthesis and crystal structure of a complex featuring a fluorophenyl group is detailed by Murugavel et al. (2016). This study exemplifies the potential of fluorinated benzene derivatives in the development of new materials with specific molecular architectures, which could have implications for drug design and materials science Murugavel et al., 2016.

Chemical Reactivity and Catalysis

- Research on "magic blue" reagent interactions with methylbenzenes, including those with fluorine substituents, discusses selective H-abstraction. This work, conducted by Dou et al. (2005), contributes to understanding the reactivity of fluorinated aromatic compounds, relevant in catalytic processes and the synthesis of complex organic molecules Dou et al., 2005.

Transition Metal Chemistry

- Pike et al. (2017) discuss the use of partially fluorinated benzenes, including fluorobenzene, in organometallic chemistry and catalysis. The study outlines how fluorine substituents influence metal-ligand interactions, which could inform the development of new catalytic systems and the functionalization of aromatic compounds Pike et al., 2017.

Medicinal Chemistry and Biological Activity

- Zhou et al. (2020) report on the synthesis and anti-lung cancer activity of a compound incorporating a fluorophenyl unit. This highlights the relevance of fluorinated aromatic compounds in the design of potential therapeutic agents, providing a basis for further research into anticancer properties Zhou et al., 2020.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1-fluoroethenyl)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMWUIDVJMLIEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567962 |

Source

|

| Record name | 1-(1-Fluoroethenyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Fluoroethenyl)-4-methylbenzene | |

CAS RN |

66472-50-2 |

Source

|

| Record name | 1-(1-Fluoroethenyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.